

Future of Etrumadenant: A Comparative Guide for Researchers in Immuno-Oncology

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The development of **etrumadenant**, a dual A2a/A2b adenosine receptor antagonist, has been halted by its developers, Arcus Biosciences and Gilead Sciences. This decision follows disappointing results in metastatic castration-resistant prostate cancer and a strategic pause in its development for third-line metastatic colorectal cancer, despite some promising data. This guide provides a comprehensive comparison of **etrumadenant** with other adenosine receptor antagonists in development, offering researchers and drug development professionals a clear overview of the current landscape and future directions in targeting the adenosine pathway in oncology.

Gilead's Decision and the Current Status of Etrumadenant

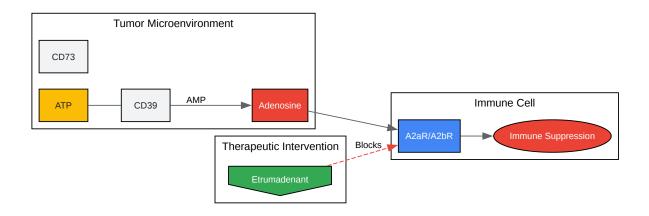
In June 2025, Gilead Sciences returned the rights to **etrumadenant** to Arcus Biosciences.[1][2] This decision followed Arcus's choice not to proceed with a Phase 3 trial of **etrumadenant** in third-line metastatic colorectal cancer, despite discussions with the FDA that suggested a potential regulatory path forward.[1][3] The development of **etrumadenant** in combination with other agents for metastatic castration-resistant prostate cancer was also discontinued due to a lack of demonstrated clinical benefit in the Phase 1/2 ARC-6 trial.[4][5][6]

However, the Phase 1b/2 ARC-9 study in third-line metastatic colorectal cancer showed that **etrumadenant** in combination with the anti-PD-1 antibody zimberelimab, FOLFOX chemotherapy, and bevacizumab resulted in a significant improvement in overall survival.[7] This positive data suggests a potential, albeit uncertain, future for the molecule.



The Adenosine Pathway: A Key Immuno-Oncology Target

Extracellular adenosine accumulates in the tumor microenvironment and suppresses the antitumor immune response by binding to A2a and A2b receptors on immune cells.[8] Antagonists of these receptors aim to block this immunosuppressive signaling and restore the ability of the immune system to attack cancer cells.



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Diagram 1: Simplified adenosine signaling pathway in the tumor microenvironment and the mechanism of action of **etrumadenant**.

Comparative Analysis of Adenosine Receptor Antagonists

The following tables summarize the available clinical data for **etrumadenant** and other selective and dual adenosine receptor antagonists.

Etrumadenant (Dual A2a/A2b Antagonist)



| Clinical Trial | Indication | Treatment Arm | Comparator | Key Efficacy Endpoints | Key Safety Findings |
|----------------------------|--|---|-------------|---|-------------------------------------|
| ARC-9 (NCT046608 12) | 3L Metastatic Colorectal Cancer | Etrumadenan t + Zimberelimab + FOLFOX + Bevacizumab | Regorafenib | mOS: 19.7 months vs 9.5 months (HR: 0.37) mPFS: 6.2 months vs 2.1 months (HR: 0.27)[7] | Grade ≥3 TEAEs: 82% vs 49%[7] |
| ARC-6 (NCT043818 32) | Metastatic Castration- Resistant Prostate Cancer | Etrumadenan t + Zimberelimab + Docetaxel | Docetaxel | Did not demonstrate sufficient clinical benefit[6] | Not specified in detail |

Alternative Adenosine Receptor Antagonists



| Drug Name (Target) | Company | Indication | Key Efficacy Data | Key Safety Data |
|---------------------------------|-----------------------|--------------------------|---|--|
| Taminadenant (NIR178) (A2a) | Palobiofarma | Advanced NSCLC | Monotherapy: 1 CR, 1 PR, 7 SD in 25 patients. Combination with Spartalizumab: 1 CR, 1 PR, 14 SD in 25 patients[1] | MTD monotherapy: 480 mg BID. DLTs: increased ALT/AST, nausea. Combination MTD: 240 mg BID. DLTs: pneumonitis, fatigue, increased ALT/AST[1][6] |
| Imaradenant (AZD4635) (A2a) | AstraZeneca | Advanced Solid Tumors | Development discontinued by AstraZeneca[9] | Generally well- tolerated[9] |
| Ciforadenant (CPI-444) (A2a) | Corvus Pharma | mCRPC | Monotherapy: 1/11 PSA partial response. Combination with Atezolizumab: 5/24 PSA partial responses | Well-tolerated, with one patient in each group experiencing a severe adverse event (fatigue and anemia, respectively)[3] |
| Inupadenant (EOS-850) (A2a) | iTeos Therapeutics | Advanced Solid Tumors | Durable responses and stable disease >6 months in 5 patients as monotherapy[4] | Most frequent AEs: fatigue, anemia, decreased appetite, constipation. Drug-related SAEs in 3/43 patients[4] |

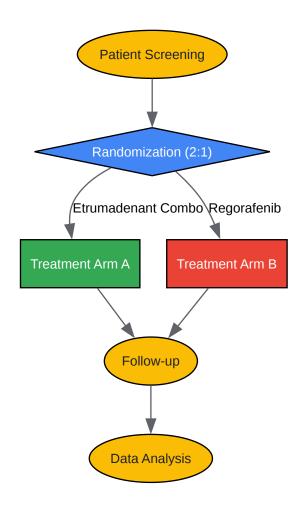


| M1069 (Dual A2a/A2b) | Merck | Advanced Solid Tumors | Phase 1 trial initiated | Data not yet available |
|-------------------------|-------------------------|--------------------------|---|--|
| TT-4 (A2b) | Cyncado Therapeutics | Mesothelioma | Preclinical: >90% tumor growth inhibition with anti-PD-1. Monotherapy outperformed anti-PD-1[8] | IND-enabling studies completed, first- in-human dosing planned for Q1 2026[8] |

Experimental Protocols: Key Clinical Trials ARC-9 Study (NCT04660812)

- Title: A Study to Evaluate Etrumadenant (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer.
- Design: A Phase 1b/2, multicenter, open-label, randomized study.
- Participants: Patients with metastatic colorectal cancer who have progressed on both oxaliplatin- and irinotecan-containing regimens.
- Intervention Arms:
 - Arm A: Etrumadenant (150 mg PO QD) + Zimberelimab (240 mg IV Q2W) + mFOLFOX-6
 + Bevacizumab (5 mg/kg IV Q2W).
 - Arm B: Regorafenib (160 mg PO QD on days 1-21 of a 28-day cycle).
- Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.
- Key Secondary Endpoint: Overall Survival (OS).





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Diagram 2: High-level workflow of the ARC-9 clinical trial.

Taminadenant Phase I/Ib Study (NCT02403193)

- Title: A Study of PBF-509 in Combination With PDR001 in Patients With Advanced Non-Small Cell Lung Cancer.
- Design: A Phase I/Ib, open-label, dose-escalation and expansion study.
- Participants: Patients with advanced/metastatic NSCLC with at least one prior therapy.
- Intervention Arms:
 - Taminadenant monotherapy (dose escalation: 80-640 mg PO BID).
 - Taminadenant in combination with spartalizumab (400 mg IV Q4W).



• Primary Endpoints: Safety, tolerability, and feasibility of the combination.

Future Perspectives and Conclusion

The decision by Gilead and Arcus to halt the development of **etrumadenant** highlights the challenges in targeting the adenosine pathway. While the impressive overall survival data from the ARC-9 trial suggests that dual A2a/A2b antagonism may still hold promise, particularly in combination with chemotherapy and immunotherapy, the path forward is unclear.

For researchers and drug developers, the focus now shifts to understanding the nuances of adenosine receptor biology and identifying patient populations most likely to benefit from these therapies. The development of selective A2a and A2b antagonists, as well as novel combination strategies, will be crucial in realizing the full potential of this therapeutic approach. The preclinical data for the selective A2b antagonist TT-4 in mesothelioma is encouraging and warrants close observation as it progresses into clinical trials. Continued investigation into biomarkers that can predict response to adenosine receptor blockade will also be essential for the future success of this class of drugs.

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